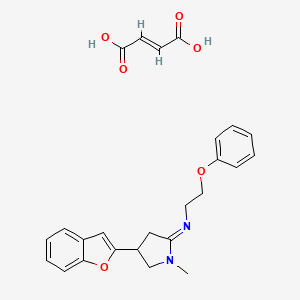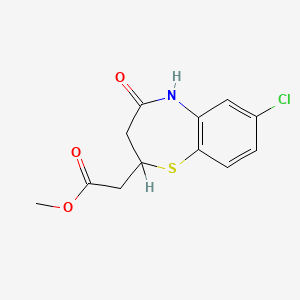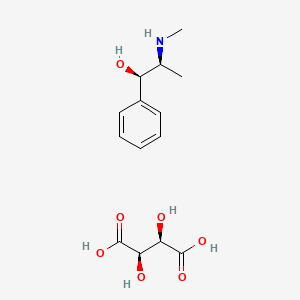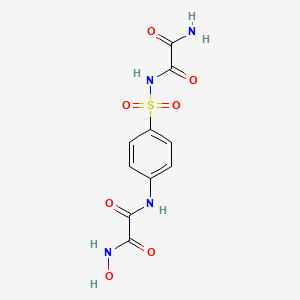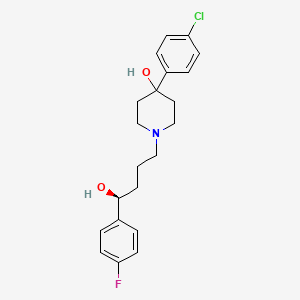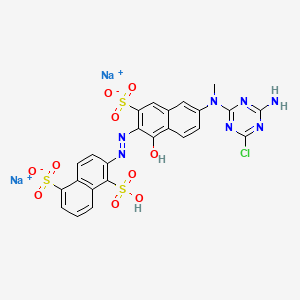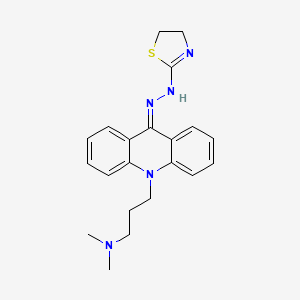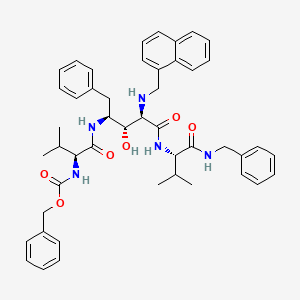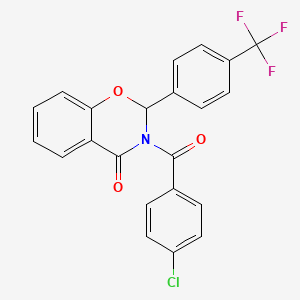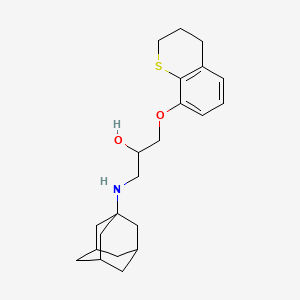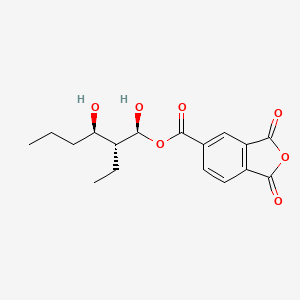
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, monoester with 2-ethyl-1,3-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol is a chemical compound derived from the esterification of trimellitic anhydride with 2-ethyl-1,3-hexanediol. This compound is primarily used in the production of various polymers, polyesters, and plasticizers. It is known for its excellent chemical stability and resistance to thermal degradation, making it valuable in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol involves the esterification of trimellitic anhydride with 2-ethyl-1,3-hexanediol. The reaction is typically carried out in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 140°C while passing nitrogen gas over the surface to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reaction vessels and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The crude ester is then purified through vacuum distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water, yielding trimellitic acid and 2-ethyl-1,3-hexanediol.
Transesterification: Exchange of the ester group with another alcohol.
Common Reagents and Conditions:
Esterification: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid, temperature around 140°C.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Trimellitic acid and 2-ethyl-1,3-hexanediol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various polymers and plasticizers.
Biology: Studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Investigated for its potential as a component in medical devices and implants.
Mechanism of Action
The mechanism of action of trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol involves its interaction with molecular targets through its ester functional group. The ester bond can undergo hydrolysis, releasing trimellitic acid and 2-ethyl-1,3-hexanediol, which can then participate in various biochemical pathways. The compound’s stability and resistance to degradation make it suitable for long-term applications in various fields .
Comparison with Similar Compounds
Trimellitic anhydride: The parent compound used in the synthesis of the monoester.
Phthalic anhydride: Another anhydride used in the production of plasticizers and polymers.
Maleic anhydride: Used in the production of resins and coatings.
Uniqueness: Trimellitic anhydride, monoester with 2-ethyl-1,3-hexanediol is unique due to its specific esterification with 2-ethyl-1,3-hexanediol, which imparts distinct chemical and physical properties. Its stability and resistance to thermal degradation make it particularly valuable in applications requiring long-term durability .
Properties
CAS No. |
71550-38-4 |
|---|---|
Molecular Formula |
C17H20O7 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(1S,2R,3R)-2-ethyl-1,3-dihydroxyhexyl] 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C17H20O7/c1-3-5-13(18)10(4-2)15(20)23-14(19)9-6-7-11-12(8-9)17(22)24-16(11)21/h6-8,10,13,15,18,20H,3-5H2,1-2H3/t10-,13-,15+/m1/s1 |
InChI Key |
VIQQIGYPXFBCKB-YVLXSGLVSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](CC)[C@@H](O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
Canonical SMILES |
CCCC(C(CC)C(O)OC(=O)C1=CC2=C(C=C1)C(=O)OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



